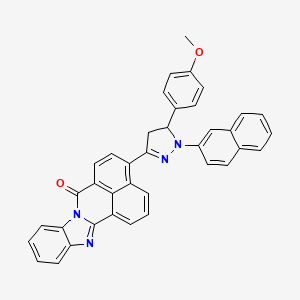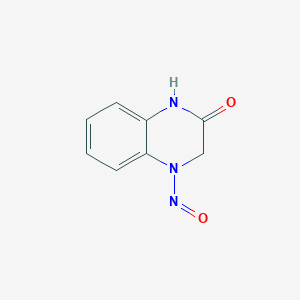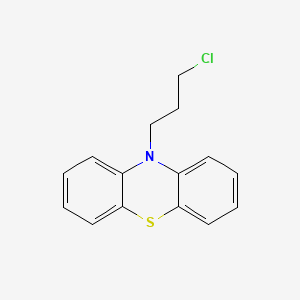
10-(3-chloropropyl)-10H-phenothiazine
Vue d'ensemble
Description
10-(3-chloropropyl)-10H-phenothiazine is a useful research compound. Its molecular formula is C15H14ClNS and its molecular weight is 275.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- The synthesis of 10-(3-chloropropyl)-10H-phenothiazine has been described in several studies. It is utilized as an intermediate in the formation of various phenothiazine derivatives. These derivatives are synthesized for their potential biological activities and structural diversity. For instance, Sharma et al. (2012) describe the synthesis of a series of azetidine-1-carboxamides derived from phenothiazine, highlighting its role in medicinal chemistry (Sharma et al., 2012).
Antimicrobial and Anticancer Activities
- Phenothiazine derivatives, including those derived from this compound, have been evaluated for their antimicrobial and anticancer activities. A study by Rajasekaran & Devi (2012) synthesized a series of urea derivatives and assessed their antimicrobial, antitubercular, antioxidant, and anticancer activities (Rajasekaran & Devi, 2012).
Dye-Sensitized Solar Cells
- Phenothiazine-based dyes, including derivatives of this compound, have been explored for use in dye-sensitized solar cells (DSSCs). These dyes have shown potential due to their electron-rich nature and structural features favorable for efficient DSSCs. Huang, Meier, & Cao (2016) provide insights into the role of 10H-phenothiazine-based dyes in photovoltaic applications (Huang et al., 2016).
Lithium-Ion Batteries
- Phenothiazine molecules, including those related to this compound, have been studied as potential redox shuttle additives for lithium-ion batteries. These compounds could provide overcharge and overdischarge protection. Buhrmester et al. (2006) investigated the stability and effectiveness of various phenothiazine derivatives in this context (Buhrmester et al., 2006).
Neuroprotective Agents
- Some derivatives of this compound have been evaluated as neuroprotective agents, potentially useful in the treatment of neurological disorders such as Alzheimer's disease. González-Muñoz et al. (2011) explored the multifunctional profile of these compounds, including their selectivity and ability to inhibit enzymes like butyrylcholinesterase (González-Muñoz et al., 2011).
Spectroscopic Investigations
- The photophysical properties of phenothiazine derivatives, including this compound, have been studied through spectroscopic methods. These studies are essential for understanding the electronic and structural characteristics of phenothiazine-based compounds. Lin & Chang (2009) conducted such investigations, providing insights into the potential applications of these compounds in sensing and fluorescence technologies (Lin & Chang, 2009).
Orientations Futures
Propriétés
IUPAC Name |
10-(3-chloropropyl)phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNS/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCIJMPSJTVVHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60486129 | |
| Record name | 10-(3-chloropropyl)-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5909-59-1 | |
| Record name | 10-(3-chloropropyl)-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
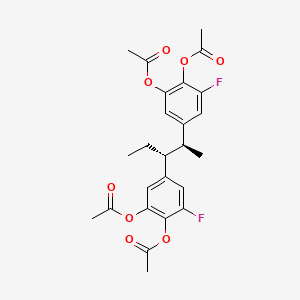
![Ethyl 2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B1626373.png)
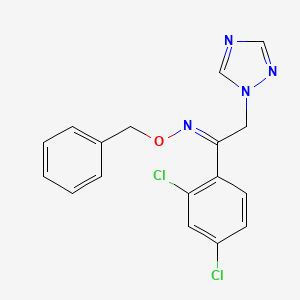
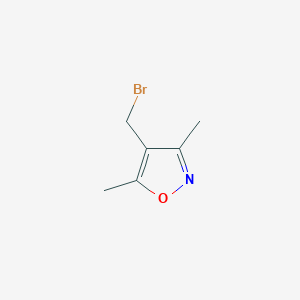

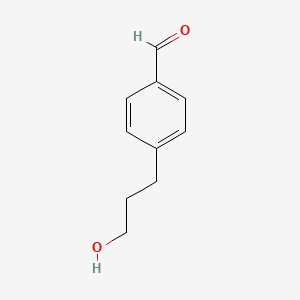
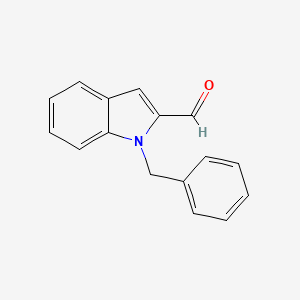

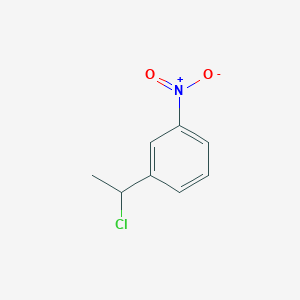
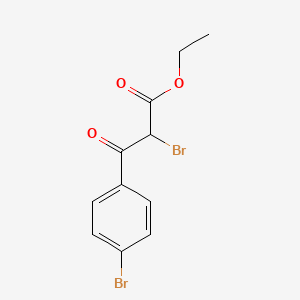

![5-(Methylthio)benzo[d][1,3]dioxole](/img/structure/B1626388.png)
